molecular formula C13H13N5O2 B10997897 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10997897
M. Wt: 271.27 g/mol
InChI Key: KIEUFDHBKIUXHG-UHFFFAOYSA-N
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Description

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a combination of furan, triazole, and pyrrole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. For instance, the furan ring can be synthesized from furan-2-carboxylic acid hydrazide . The triazole ring is often formed through cyclization reactions involving hydrazides and other nitrogen-containing precursors . The final step involves coupling these heterocycles under specific conditions, such as using potassium hydroxide in ethanol under reflux .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include using continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be essential for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the triazole ring can yield dihydrotriazoles .

Scientific Research Applications

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan and pyrrole rings can interact with cellular membranes and proteins . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of three different heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C13H13N5O2/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19)

InChI Key

KIEUFDHBKIUXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CO3

Origin of Product

United States

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